N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
CAS No.: 1241687-79-5
Cat. No.: VC4531604
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1241687-79-5 |
|---|---|
| Molecular Formula | C22H27N3O3S |
| Molecular Weight | 413.54 |
| IUPAC Name | N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H27N3O3S/c1-2-19-8-10-21(11-9-19)23-22(26)18-24-13-15-25(16-14-24)29(27,28)17-12-20-6-4-3-5-7-20/h3-12,17H,2,13-16,18H2,1H3,(H,23,26)/b17-12+ |
| Standard InChI Key | RPWUYVMBAGVDGR-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Introduction
The compound N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines a sulfonamide moiety, a piperazine ring, and phenylethenyl groups, which are often associated with bioactivity, particularly in neurological and anti-inflammatory contexts.
Synthesis
The synthesis typically involves:
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Acetamide Derivatization: Introduction of the acetamide group via reaction with an appropriate chloroacetamide precursor.
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Sulfonamide Formation: Coupling of a sulfonyl chloride derivative with piperazine.
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Vinylation: Addition of the (E)-styryl group to complete the structure.
Characterization Techniques
The compound can be characterized using:
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Infrared Spectroscopy (IR): Identification of functional groups (e.g., NH stretch at ~3300 cm⁻¹, sulfonamide S=O stretch at ~1150 cm⁻¹).
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NMR (¹H and ¹³C): Confirmation of aromatic protons (~7–8 ppm) and amide signals (~4–5 ppm).
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Mass Spectrometry (MS): Verification of molecular weight through pseudo-molecular ion peaks.
Potential Biological Activities
Based on structural analogs:
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Anticonvulsant Activity:
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Anti-inflammatory Potential:
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Neurological Applications:
Comparison with Analogous Compounds
Applications and Future Directions
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Development as an anticonvulsant drug candidate.
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Exploration in anti-inflammatory therapies.
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Structural modifications to improve bioavailability and target specificity.
Further studies involving docking simulations, pharmacokinetics, and toxicity profiling are essential to validate its therapeutic potential.
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